molecular formula C22H14F3N3O2 B2693554 N~3~-(3,5-difluorobenzyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-cinnolinecarboxamide CAS No. 1251683-46-1

N~3~-(3,5-difluorobenzyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-cinnolinecarboxamide

Cat. No. B2693554
CAS RN: 1251683-46-1
M. Wt: 409.368
InChI Key: KFMSHPDKJIOVNY-UHFFFAOYSA-N
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Description

N~3~-(3,5-difluorobenzyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-cinnolinecarboxamide is a useful research compound. Its molecular formula is C22H14F3N3O2 and its molecular weight is 409.368. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives reported the preparation of a new series of compounds from an intermediate compound, demonstrating significant larvicidal activity against third instar larvae. The presence of electron-withdrawing groups such as trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives attached to the benzyl ring was found to enhance activity, suggesting potential applications in pest management (Gorle et al., 2016).

Novel Insecticide

Flubendiamide, a novel class of insecticide with a unique chemical structure, shows extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The compound's unique structure, which includes novel substituents, contributes to its effectiveness and safety for non-target organisms, highlighting its suitability for integrated pest management programs (Tohnishi et al., 2005).

Catalytic Fluorooxygenation

A catalytic fluorooxygenation process for N-allylcarboxamides via an I(I)/I(III) manifold has been developed to generate 2-oxazolines containing a fluoromethyl group. This process highlights the role of fluorine in modulating conformation and its importance in drug discovery, offering a rapid entry into a significant bioisostere class (Scheidt et al., 2018).

Antitumor Activity

The synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its inhibition of the proliferation of some cancer cell lines demonstrate the potential for developing novel antitumor agents. The compound's effectiveness against cancer cells highlights its potential application in cancer research and treatment (Hao et al., 2017).

C-Met Kinase Inhibitors

A series of novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were synthesized and evaluated for their in vitro biological activities against c-Met kinase and several cancer cell lines. The study identified promising compounds with potent antiproliferative activity, indicating potential applications in the treatment of cancers driven by c-Met kinase (Li et al., 2013).

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O2/c23-14-5-7-17(8-6-14)28-19-4-2-1-3-18(19)21(29)20(27-28)22(30)26-12-13-9-15(24)11-16(25)10-13/h1-11H,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMSHPDKJIOVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.